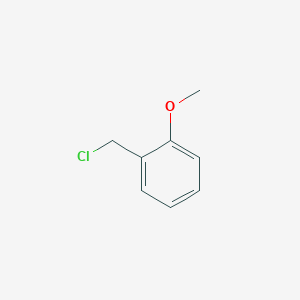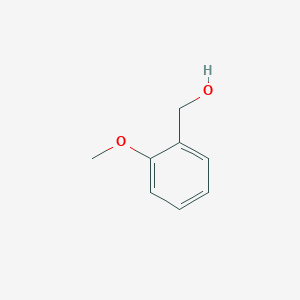
ヒドラジン水和物
概要
科学的研究の応用
LY335979 has a wide range of scientific research applications:
作用機序
LY335979は、細胞から外来物質を汲み出す膜タンパク質であるP-糖タンパク質を選択的に阻害することによってその効果を発揮します。このタンパク質を阻害することにより、LY335979は癌細胞からの化学療法薬の流出を防ぎ、それによりこれらの薬に対する感受性を回復させます。 この阻害は、P-糖タンパク質への競合的な結合を通じて起こり、薬物流出機能を阻害します .
類似の化合物との比較
類似の化合物
- タリキダール
- ラニキダール
- GF120918
- XR9576
- WK-X-34
- VX-710
- OC144-093
独自性
LY335979は、P-糖タンパク質阻害剤としての高い選択性と効力において独自です。 他のいくつかの阻害剤とは異なり、乳癌耐性タンパク質(BCRP)などの他のトランスポーターには有意な影響を与えないため、癌細胞における多剤耐性を逆転させるためのより標的化された選択肢となります .
生化学分析
Biochemical Properties
Hydrazine hydrate: plays a significant role in biochemical reactions. It is known to react with carbonyls to form hydrazones, a process similar to imine formation . This reaction involves the deprotonation of the weakly acidic N-H bond to form a hydrazone anion . In addition, hydrazine hydrate can selectively reduce various halogenated nitroarenes in the presence of Pd/C to yield corresponding halogenated anilines .
Cellular Effects
The effects of hydrazine hydrate on cells are significant. It has been reported to cause damage to the liver, kidneys, and central nervous system . In addition, it can cause steatosis, nausea, pulmonary edema, and seizures . It is also a probable human carcinogen .
Molecular Mechanism
The molecular mechanism of hydrazine hydrate involves its reaction with carbonyls to form hydrazones . The weakly acidic N-H bond is deprotonated to form a hydrazone anion. The hydrazone anion has a resonance structure that places a double bond between the nitrogens and a negative charge on carbon .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hydrazine hydrate can change over time. For instance, it has been used to form superlattice of silver nanoparticles, demonstrating a stimuli-responsive supramolecular system useful for visual detection of hydrazine hydrate .
Dosage Effects in Animal Models
In animal models, the effects of hydrazine hydrate can vary with different dosages. Exposure to hydrazine hydrate can cause significant soft tissue injury, pulmonary injury, seizures, coma, and death . The neurologic toxicity appears related to the specific compounds and exposure dose in both animal studies and human case reports .
Metabolic Pathways
The metabolic pathways involving hydrazine hydrate It is known to react with carbonyls to form hydrazones , and it can selectively reduce various halogenated nitroarenes in the presence of Pd/C to yield corresponding halogenated anilines .
Transport and Distribution
The transport and distribution of hydrazine hydrate It is known that hydrazine hydrate exhibits intense water absorbability and normally exists in hydrazine hydrate form as N2H2.H2O, which is a very common industrial chemical .
準備方法
合成経路と反応条件
LY335979の合成には、いくつかの重要なステップが含まれています。
シクロプロパン化: ジベンゾスベロンは、リチウムクロロジフルオロ酢酸からインサイチューで生成されたジフルオロカルベンで処理され、10,11-ジフルオロメタノジベンゾスベロンを形成します。
還元: ケトンはボロハイドライドで還元され、7員環の同じ側に融合したシクロプロピル基とアルコール基を持つ誘導体が生成されます。
ハロゲン化: 生成物は48%臭化水素酸でハロゲン化され、両方の基をアンチに配置します。
置換: 臭化物はピラジンで置換され、対応するピペラジンを形成します。
エポキシドの形成: 5-ヒドロキシキノリンは、® -グリシジルノシル酸塩と反応して® -1-(5-キノリルオキシ)-2,3-エポキシプロパンを形成します.
工業生産方法
LY335979の工業生産は、同様の合成経路に従いますが、収量と純度を最適化してより大規模に行われます。 この化合物は通常、固体形で生成され、さまざまな用途のためにジメチルスルホキシド(DMSO)に溶解できます .
化学反応の分析
反応の種類
LY335979は、次のようなさまざまな種類の化学反応を起こします。
置換反応: 臭化物のピラジンによる置換は、その合成における重要な置換反応です。
還元反応: ケトンのボロハイドライドによる還元ももう1つの重要なステップです。
シクロプロパン化: 最初のシクロプロパン化ステップは、化合物のコア構造を形成するために不可欠です.
一般的な試薬と条件
ジフルオロカルベン: シクロプロパン化のためにリチウムクロロジフルオロ酢酸から生成されます。
ボロハイドライド: ケトンの還元に使用されます。
臭化水素酸: ハロゲン化に使用されます。
ピラジン: 置換反応に使用されます.
生成される主要な生成物
これらの反応から生成される主要な生成物は、LY335979自体であり、中間体には10,11-ジフルオロメタノジベンゾスベロンと対応するピペラジン誘導体があります .
科学研究への応用
LY335979は、幅広い科学研究の用途を持っています。
類似化合物との比較
Similar Compounds
- Tariquidar
- Laniquidar
- GF120918
- XR9576
- WK-X-34
- VX-710
- OC144-093
Uniqueness
LY335979 is unique in its high selectivity and potency as a P-glycoprotein inhibitor. Unlike some other inhibitors, it does not significantly affect other transporters like breast cancer resistance protein (BCRP), making it a more targeted option for reversing multidrug resistance in cancer cells .
特性
IUPAC Name |
hydrazine;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4N2.H2O/c1-2;/h1-2H2;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDUDTNKRLTJSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NN.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7803-57-8, 302-01-2 (Parent) | |
| Record name | Hydrazine hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7803-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9037240 | |
| Record name | Hydrazine hydrate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9037240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
50.061 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
A colorless fuming liquid with a faint ammonia-like odor; Corresponds to a 64% aqueous solution of hydrazine in water; [CAMEO] | |
| Record name | Hydrazine hydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1411 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10217-52-4, 7803-57-8 | |
| Record name | Hydrazine, hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10217-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazine, hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010217524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazine hydrate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9037240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrazine, monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.695 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hydrazine, monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.767 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDRAZINE HYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KYD297831P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
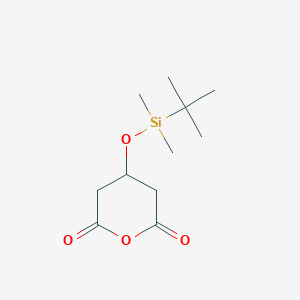
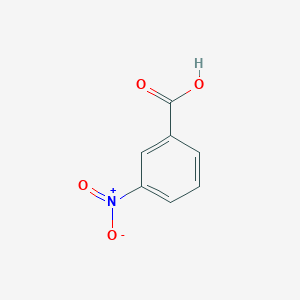

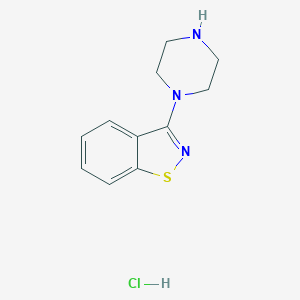
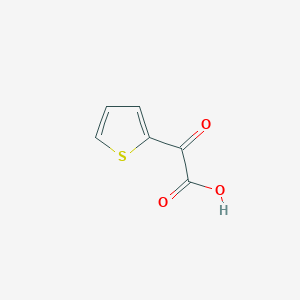
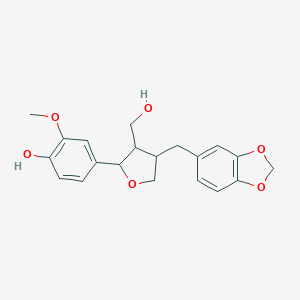
![1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione](/img/structure/B43182.png)
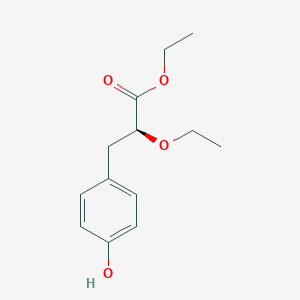


![1H-Pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B43202.png)
